AB-MECA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

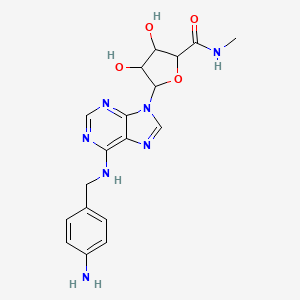

5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYMCRRFCMRFKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AB-MECA in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AB-MECA (N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide), a potent and selective agonist for the A3 adenosine receptor (A3AR), has emerged as a significant subject of investigation in oncology. This technical guide delineates the intricate molecular mechanisms through which this compound and its analogs exert their anti-cancer effects. Predominantly, the activation of the A3AR by this compound initiates a cascade of signaling events that culminate in the induction of apoptosis and cell cycle arrest in various cancer cell types. Key pathways implicated include the downregulation of the Wnt/β-catenin signaling pathway and the modulation of the mitochondrial apoptotic pathway. This document provides a comprehensive overview of the signaling cascades, quantitative data on the cytotoxic effects of this compound and its derivatives, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Adenosine, a ubiquitous endogenous purine nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is of particular interest in cancer research as it is often overexpressed in tumor tissues compared to normal adjacent tissues.[1] This differential expression presents a therapeutic window for A3AR agonists like this compound. This compound and its derivatives, such as Cl-IB-MECA and thio-Cl-IB-MECA, have demonstrated potent anti-proliferative and pro-apoptotic activities in a variety of cancer cell lines, positioning them as promising candidates for targeted cancer therapy.

Mechanism of Action: Signaling Pathways

The anti-cancer activity of this compound is primarily mediated through the activation of the A3AR, which is coupled to inhibitory G proteins (Gi). This interaction triggers a series of downstream signaling events that collectively inhibit cancer cell proliferation and promote programmed cell death.

Inhibition of the Wnt/β-catenin Signaling Pathway

A pivotal mechanism of action for this compound in cancer cells is the negative regulation of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer, leading to uncontrolled cell proliferation. The binding of this compound to A3AR initiates the following cascade:

-

Inhibition of Adenylyl Cyclase: A3AR activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

-

Downregulation of PKA and Akt: The reduction in cAMP levels leads to a decrease in the activity of Protein Kinase A (PKA) and Protein Kinase B (Akt).[2]

-

Activation of GSK-3β: PKA and Akt are known to phosphorylate and inactivate Glycogen Synthase Kinase 3β (GSK-3β). Therefore, the inhibition of PKA and Akt by this compound leads to the dephosphorylation and activation of GSK-3β.[2]

-

Degradation of β-catenin: Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2]

-

Suppression of Target Gene Expression: The degradation of β-catenin prevents its translocation to the nucleus, thereby inhibiting the transcription of its target genes, which include key regulators of cell proliferation such as c-myc and cyclin D1.[3]

The downregulation of cyclin D1 and CDK4 has been observed in cancer cells treated with this compound analogs, leading to cell cycle arrest.

Induction of Apoptosis via the Mitochondrial Pathway

This compound and its analogs are potent inducers of apoptosis in cancer cells, primarily through the intrinsic mitochondrial pathway. This process involves the modulation of the Bcl-2 family of proteins and the activation of caspases.

-

Modulation of Bcl-2 Family Proteins: Treatment with this compound analogs leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn cleaves and activates the executioner caspase, caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of programmed cell death.

Cell Cycle Arrest

This compound and its derivatives have been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines. This arrest is a direct consequence of the downregulation of key cell cycle regulatory proteins, including cyclin D1 and CDK4, which are downstream targets of the Wnt/β-catenin pathway. By halting the cell cycle, this compound prevents cancer cells from progressing to the S phase (DNA synthesis), thereby inhibiting their proliferation.

Quantitative Data: Cytotoxicity of this compound and Analogs

The cytotoxic effects of this compound and its analogs have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and Cl-IB-MECA in various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cl-IB-MECA | JoPaca-1 | Pancreatic Cancer | 25.26 ± 1.6 | |

| Cl-IB-MECA | Hep-3B | Hepatocellular Carcinoma | 10.68 ± 1.1 | |

| Cl-IB-MECA | HTB-26 | Breast Cancer | 10 - 50 | |

| Cl-IB-MECA | PC-3 | Pancreatic Cancer | 10 - 50 | |

| Cl-IB-MECA | HepG2 | Hepatocellular Carcinoma | 10 - 50 | |

| Cl-IB-MECA | HCT116 | Colorectal Cancer | 22.4 | |

| Cl-IB-MECA | NPA | Papillary Thyroid Carcinoma | >10 | |

| Thio-Cl-IB-MECA | A549 | Lung Cancer | Induces G0/G1 arrest up to 20 µM, apoptosis at 80 µM | |

| Thio-Cl-IB-MECA | HL-60 | Promyelocytic Leukemia | Induces G0/G1 arrest up to 25 µM, apoptosis at 50 µM |

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound or its analogs and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time to induce apoptosis.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

70% Ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired time period.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound and its analogs represent a promising class of anti-cancer agents that selectively target cancer cells through the A3 adenosine receptor. The core mechanism of action involves the dual induction of apoptosis via the mitochondrial pathway and the inhibition of cell proliferation through the downregulation of the Wnt/β-catenin signaling pathway, leading to cell cycle arrest. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of A3AR agonists in oncology. Continued research into the nuanced signaling pathways and the development of more potent and selective A3AR agonists will be crucial in translating these promising preclinical findings into effective clinical therapies.

References

The In Vivo Function of AB-MECA: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the in vivo functions of N⁶-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (AB-MECA), a potent and selective agonist for the A₃ adenosine receptor (A₃AR). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. The guide details the compound's mechanism of action, its effects in various preclinical in vivo models, and provides structured quantitative data, experimental methodologies, and visual representations of its signaling pathways and experimental workflows.

Introduction

This compound is a crucial pharmacological tool for investigating the physiological and pathophysiological roles of the A₃ adenosine receptor. The A₃AR is a G-protein coupled receptor that is expressed at low levels in most normal tissues but is often upregulated in inflammatory and cancer cells, making it an attractive target for therapeutic intervention. This compound has been instrumental in elucidating the A₃AR's involvement in a range of biological processes, including cardioprotection, inflammation, and cancer progression. This guide synthesizes the current understanding of this compound's in vivo activities to facilitate further research and drug development.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects by selectively binding to and activating the A₃ adenosine receptor. The A₃AR is primarily coupled to inhibitory G-proteins (Gᵢ) and Gq proteins, leading to the modulation of multiple downstream signaling cascades.

Upon activation by this compound, the Gᵢ protein subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[1][2] Concurrently, the activation of Gq proteins stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1] These signaling events culminate in various cellular responses, including the modulation of ion channel activity, gene expression, and cell proliferation and apoptosis.

In Vivo Applications and Quantitative Data

This compound has been evaluated in a variety of in vivo models, demonstrating its potential therapeutic effects in several disease areas. The following sections summarize the key findings and present the available quantitative data in a structured format.

Anti-Cancer Activity

In preclinical cancer models, this compound has shown promise in inhibiting tumor growth, particularly in lung cancer. Its mechanism is thought to involve the downregulation of inflammatory cytokines such as TNF-α, which can promote tumor progression.

Table 1: In Vivo Anti-Cancer Effects of this compound

| Animal Model | Cancer Type | This compound Dose | Route of Administration | Observed Effect | Quantitative Data | Reference |

| Xenograft Mice | Human Lung Cancer (A549 cells) | Not Specified | Not Specified | Reduction in tumor growth and lowered TNF-α levels. | TNF-α levels were lowered in the treatment group. Specific tumor volume reduction not quantified. | [3] |

Cardioprotective Effects

The activation of A₃AR by agonists like this compound and the closely related compound IB-MECA has been shown to confer significant cardioprotection against ischemia-reperfusion injury. This protective effect is a key area of investigation for potential clinical applications in patients with acute myocardial infarction.

Table 2: In Vivo Cardioprotective Effects of A₃AR Agonists

| Animal Model | Condition | Compound | Dose | Route of Administration | Observed Effect | Quantitative Data | Reference |

| Mice | Myocardial Ischemia-Reperfusion | IB-MECA | 100 μg/kg | Intravenous | Reduction of infarct size. | Infarct size reduced from 61.5 ± 1.4% to 48.6 ± 2.4% of the risk region (a 21% reduction). | |

| Rats | Myocardial Ischemia-Reperfusion | Melatonin (for comparison) | 4 mg/kg | Intraperitoneal | Reduction of infarct size in pinealectomized rats. | Infarct size reduced from 49 ± 3.4% to control levels (34 ± 3.6%). |

Anti-Inflammatory and Anti-Asthmatic Effects

This compound has demonstrated anti-inflammatory properties in various models. In the context of asthma, A₃AR activation can have complex effects, including the potential for bronchoconstriction in sensitized individuals, highlighting the importance of dose and context in its application.

Table 3: In Vivo Anti-Inflammatory and Anti-Asthmatic Effects of this compound

| Animal Model | Condition | This compound Dose | Route of Administration | Observed Effect | Quantitative Data | Reference |

| Guinea Pig | Ovalbumin-sensitized asthma model | 3 µg/kg | Not Specified | Increased bronchoconstriction. | Specific Penh or airway resistance values not provided. | |

| Rat | Carrageenan-induced paw edema | Not Specified | Not Specified | Potential reduction in paw edema. | Specific edema volume reduction not quantified for this compound. |

Experimental Methodologies

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are synthesized methodologies for key in vivo experiments involving this compound and related A₃AR agonists.

A549 Xenograft Lung Cancer Model in Mice

This protocol outlines the establishment of a human lung cancer xenograft model to evaluate the anti-tumor effects of this compound.

-

Cell Culture: Human lung carcinoma A549 cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old, are used.

-

Tumor Cell Implantation: A549 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio). Approximately 1 x 10⁶ cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

-

This compound Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. This compound, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered via a specified route (e.g., intraperitoneal or intravenous injection) at the desired dose and schedule. The control group receives the vehicle only.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, and measurement of TNF-α levels by ELISA).

Myocardial Ischemia-Reperfusion Injury Model in Mice

This protocol describes the induction of myocardial infarction in mice to assess the cardioprotective effects of this compound.

-

Animal Preparation: Male C57BL/6 mice (8-12 weeks old) are anesthetized (e.g., with ketamine/xylazine). The animals are intubated and ventilated.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture.

-

Ischemia and Reperfusion: The LAD artery is occluded for a defined period (e.g., 30-45 minutes) to induce ischemia. The ligation is then released to allow for reperfusion for a specified duration (e.g., 60-120 minutes).

-

This compound Administration: this compound (e.g., 100 µg/kg) or vehicle is administered intravenously as a bolus shortly before or at the onset of reperfusion.

-

Infarct Size Measurement: At the end of the reperfusion period, the LAD is re-occluded, and a dye (e.g., Evans blue) is injected to delineate the area at risk (AAR). The heart is then excised, sliced, and incubated with triphenyltetrazolium chloride (TTC) to differentiate the infarcted (pale) from the viable (red) tissue. The infarct size is expressed as a percentage of the AAR.

Guinea Pig Model of Ovalbumin-Induced Allergic Asthma

This protocol details a model for inducing an asthmatic phenotype in guinea pigs to study the effects of this compound on airway hyperresponsiveness.

-

Sensitization: Guinea pigs are sensitized with intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., aluminum hydroxide) on multiple days (e.g., days 1 and 8).

-

Airway Challenge: Sensitized animals are subsequently challenged with aerosolized OVA to induce an allergic airway response.

-

This compound Administration: this compound (e.g., 3 µg/kg) is administered prior to the final OVA challenge.

-

Measurement of Airway Responsiveness: Airway responsiveness is assessed using whole-body plethysmography to measure parameters such as enhanced pause (Penh) or specific airway resistance in response to a bronchoconstrictor agent like histamine or methacholine.

Conclusion

This compound is a valuable pharmacological agent for probing the in vivo functions of the A₃ adenosine receptor. Preclinical studies have demonstrated its potential in the contexts of cancer, cardioprotection, and inflammation. However, the existing quantitative data is somewhat limited, and further dose-response studies are warranted to fully characterize its efficacy and safety profile. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to design and execute further investigations into the therapeutic promise of this compound and other A₃AR agonists.

References

The Immunomodulatory Landscape of AB-MECA: A Technical Guide for Researchers

An In-depth Examination of the Biological Effects of the A3 Adenosine Receptor Agonist, AB-MECA, on Immune Cells

For Immediate Release

This technical guide provides a comprehensive overview of the biological effects of N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide (this compound), a potent and selective A3 adenosine receptor (A3AR) agonist, on various immune cell populations. This document is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory therapeutic strategies. Herein, we detail the intricate signaling pathways activated by this compound, summarize key quantitative data on its effects, and provide detailed experimental protocols for the replication and expansion of these findings.

Introduction: The A3 Adenosine Receptor as an Immunomodulatory Target

The A3 adenosine receptor, a member of the G protein-coupled receptor family, is expressed on the surface of numerous immune cells, including T lymphocytes, macrophages, neutrophils, and dendritic cells. Its activation by selective agonists like this compound has been shown to exert a range of immunomodulatory effects, from anti-inflammatory responses to the enhancement of anti-tumor immunity. Understanding the precise mechanisms by which this compound influences immune cell function is paramount for its potential therapeutic development.

Biological Effects of this compound on Immune Cell Subsets

This compound and its analogs, such as 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA), have demonstrated significant and often cell-type-specific effects on the immune system.

T Lymphocytes

-

Cytokine Production: Treatment of CD8+ T cells with Cl-IB-MECA has been shown to significantly increase the production of Tumor Necrosis Factor-alpha (TNF-α). In one study, the percentage of TNF-α positive CD8+ T cells increased from a baseline of 1.75% to 16.3% following stimulation with Cl-IB-MECA[1]. This effect is pivotal in the context of anti-tumor immunity, as TNF-α can contribute to tumor cell apoptosis and modulate the tumor microenvironment.

Macrophages

-

Pro-inflammatory Response: In lipopolysaccharide (LPS)-stimulated peritoneal macrophages, Cl-IB-MECA enhances the release of TNF-α[2][3]. This suggests a role for A3AR agonism in augmenting certain pro-inflammatory responses in these key innate immune cells.

Neutrophils

-

Chemotaxis and Function: this compound and its analogs have been shown to modulate neutrophil function. For instance, Cl-IB-MECA can inhibit neutrophil migration towards chemoattractants[4]. Furthermore, A3AR activation on neutrophils can promote the formation of cytonemes, which are involved in tethering and phagocytosing pathogens[5].

Dendritic Cells

-

Maturation and Cytokine Production: The effect of this compound on dendritic cell (DC) maturation and function is an area of active investigation. A3AR activation has the potential to influence the expression of co-stimulatory molecules like CD80 and CD86 and the production of key cytokines such as Interleukin-12 (IL-12), which are critical for initiating adaptive immune responses.

Quantitative Data Summary

The following tables summarize the available quantitative data on the affinity and potency of this compound and its related compounds, as well as their effects on immune cell functions.

| Compound | Receptor | Cell Type/System | Parameter | Value (nM) | Reference(s) |

| IB-MECA | A3 | Recombinant | Ki | 1.1 | |

| IB-MECA | A1 | Recombinant | Ki | 54 | |

| IB-MECA | A2A | Recombinant | Ki | 56 | |

| Cl-IB-MECA | A3 | Recombinant | Ki | 0.33 | |

| Cl-IB-MECA | A3 | Reporter Cell Line | EC50 | 32.28 ± 11.2 | |

| Macrocycle 12 | Gαi2 | Recombinant | EC50 | 2.56 | |

| Macrocycle 12 | β-arrestin2 | Recombinant | EC50 | 5.17 |

Table 1: Binding Affinities (Ki) and Potency (EC50) of A3AR Agonists. This table provides a comparative overview of the binding affinities and functional potencies of this compound and related compounds at adenosine receptors and downstream signaling effectors.

| Immune Cell Type | Agonist | Concentration | Effect | Fold/Percent Change | Reference(s) |

| CD8+ T Cells | Cl-IB-MECA | Not specified | Increased % of TNF-α positive cells | ~9.3-fold increase | |

| Macrophages | Cl-IB-MECA | Not specified | Enhanced LPS-induced TNF-α release | Not specified |

Table 2: Quantitative Effects of A3AR Agonists on Immune Cell Function. This table highlights the quantitative changes in immune cell functions upon treatment with A3AR agonists. Data in this area is still emerging, and further research is required to establish comprehensive dose-response relationships for various immune cell parameters.

Signaling Pathways Modulated by this compound

Activation of the A3AR by this compound initiates a cascade of intracellular signaling events that ultimately dictate the cellular response. The primary signaling pathway involves the coupling of the receptor to inhibitory G proteins (Gi/o).

Upon binding of this compound to the A3AR, the activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. Concurrently, Gi protein activation can influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The precise downstream targets and their interplay determine the specific functional outcome in each immune cell type.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory and immune responses. This compound can modulate this pathway, leading to changes in the transcription of target genes, including those encoding cytokines like TNF-α.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the context of this compound's effects on immune cells.

In Vitro Treatment of Immune Cells with this compound

Objective: To assess the direct effects of this compound on immune cell function in vitro.

Workflow:

Methodology:

-

Immune Cell Isolation: Isolate the desired immune cell population (e.g., CD8+ T cells, peripheral blood mononuclear cells [PBMCs], or bone marrow-derived macrophages) from a relevant source (e.g., human peripheral blood or mouse spleen/bone marrow) using standard techniques such as density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Culture the isolated cells in a suitable complete medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin) at a density of 1 x 10^6 cells/mL in 96-well or 24-well plates.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Add the this compound dilutions to the cell cultures. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for a predetermined time period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

-

Harvesting: After incubation, centrifuge the plates to pellet the cells. Carefully collect the supernatant for cytokine analysis. The cell pellet can be used for proliferation assays, flow cytometry analysis of surface markers, or lysis for Western blotting.

Cytokine Measurement by ELISA

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α) in the supernatant of this compound-treated immune cell cultures.

Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in a coating buffer (e.g., PBS). Incubate overnight at 4°C.

-

Washing and Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.

-

Sample and Standard Incubation: Wash the plate again. Add 100 µL of standards (recombinant cytokine at known concentrations) and experimental samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Wash the plate. Add a biotinylated detection antibody specific for the cytokine of interest. Incubate for 1-2 hours at room temperature.

-

Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

-

Substrate Addition and Measurement: Wash the plate. Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4). Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the experimental samples.

Western Blotting for Signaling Protein Phosphorylation

Objective: To detect and quantify the phosphorylation of key signaling proteins (e.g., MAPKs, NF-κB subunits) in immune cells following this compound treatment.

Methodology:

-

Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay such as the bicinchoninic acid (BCA) assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p65 NF-κB or anti-phospho-p38 MAPK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against the total (non-phosphorylated) form of the protein of interest or a housekeeping protein like β-actin or GAPDH.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. The level of phosphorylation is typically expressed as the ratio of the phosphorylated protein to the total protein.

Conclusion and Future Directions

This compound demonstrates a complex and multifaceted immunomodulatory profile, primarily through its action on the A3 adenosine receptor. Its ability to influence cytokine production and other key functions in various immune cells highlights its potential as a therapeutic agent for a range of conditions, including cancer and inflammatory diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further elucidate the biological effects of this compound and accelerate its translational development. Future research should focus on generating comprehensive dose-response data for a wider array of immune parameters and on dissecting the intricate signaling networks in different immune cell subsets to fully understand the therapeutic potential of targeting the A3 adenosine receptor.

References

- 1. MTT colorimetric assay for testing macrophage cytotoxic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS [ouci.dntb.gov.ua]

- 4. Inhibition of CREB transcriptional activity in human T lymphocytes by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Non-canonical PI3K-Cdc42-Pak-Mek-Erk Signaling Promotes Immune-Complex-Induced Apoptosis in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the AB-MECA Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N6-(4-aminobenzyl)-adenosine-5′-N-methylcarboxamide) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G protein-coupled receptor (GPCR) that is increasingly recognized as a significant therapeutic target in a variety of pathological conditions. The A3AR is expressed at low levels in normal tissues but is often overexpressed in inflammatory and cancer cells, making it an attractive target for selective drug action. Activation of A3AR by this compound initiates a cascade of intracellular signaling events that modulate key cellular processes, including cell proliferation, apoptosis, inflammation, and immune responses. This technical guide provides a comprehensive analysis of the core signaling pathways activated by this compound, detailed experimental protocols for their investigation, and a summary of quantitative data to support further research and drug development.

Core Signaling Pathways

This compound, upon binding to the A3AR, primarily couples to inhibitory G proteins (Gi/o), leading to the modulation of several downstream signaling cascades. The principal pathways affected are the inhibition of adenylyl cyclase, activation of the Wnt/β-catenin pathway, and modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Inhibition of Adenylyl Cyclase and Modulation of cAMP/PKA Signaling

The canonical signaling pathway initiated by A3AR activation is the inhibition of adenylyl cyclase (AC) activity.[1] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[2] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), a key downstream effector that, when active, phosphorylates numerous substrate proteins to regulate a wide range of cellular functions.[2] The inhibition of the cAMP/PKA axis by this compound has profound implications for gene expression and cellular metabolism.

References

The Discovery and Development of AB-MECA: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA, or N6-(4-aminobenzyl)adenosine-5'-N-methyluronamide, is a potent and selective agonist for the A3 adenosine receptor (A3AR). Its discovery has been a pivotal moment in the study of purinergic signaling, providing a critical tool to elucidate the physiological and pathophysiological roles of the A3AR. This receptor subtype is implicated in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis, making it a promising therapeutic target for a range of conditions such as cancer, inflammatory diseases, and ischemia. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and experimental protocols related to this compound, tailored for professionals in the field of drug discovery and development.

Discovery and Structure-Activity Relationship

The development of this compound emerged from systematic structure-activity relationship (SAR) studies of adenosine analogs aimed at achieving high affinity and selectivity for the A3AR. Early research identified that modifications at the N6 and 5' positions of the adenosine scaffold were critical for conferring A3AR selectivity.

The synthesis of this compound and its analogs involves a multi-step process, often starting from a protected adenosine precursor. A key step is the introduction of the 5'-N-methyluronamide moiety, which significantly enhances A3AR affinity and selectivity. The N6-benzyl group is also crucial, with substitutions on the benzyl ring further modulating receptor interaction. The 4-amino group on the benzyl moiety of this compound serves as a site for radioiodination, leading to the development of [¹²⁵I]this compound, an invaluable radioligand for A3AR characterization.

Quantitative Data: Binding Affinity and Functional Activity

The selectivity and potency of this compound are demonstrated by its binding affinities (Ki) and functional activities (EC50/IC50) at the different adenosine receptor subtypes. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinity (Ki) of this compound at Adenosine Receptor Subtypes

| Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) | Reference |

| A3 | Human | CHO cells | 430.5 | [1] |

| A3 | Rat | CHO cells | 1.48 (Kd for [¹²⁵I]this compound) | [1] |

| A3 | Rat | RBL-2H3 cells | 3.61 (Kd for [¹²⁵I]this compound) | [1] |

| A3 | Human | HEK293 cells | 0.59 (Kd for [¹²⁵I]this compound) | [2] |

| A1 | Rat | COS-7 cells | 3.42 (Kd for [¹²⁵I]this compound) | [3] |

| A2A | Canine | COS-7 cells | 25.1 (Kd for [¹²⁵I]this compound) | |

| A3 | Rat | Brain membranes | 2.28 (Kd for [¹²⁵I]this compound) |

Table 2: Functional Activity of this compound and Related Analogs

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| This compound | Adenylyl Cyclase Inhibition | A3AR-CHO cell membranes | - | Dose-dependent inhibition | |

| 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide | Adenylyl Cyclase Inhibition | CHO cells (rat A3AR) | IC50 | 67 nM |

Signaling Pathways

This compound exerts its cellular effects by activating the A3 adenosine receptor, a G protein-coupled receptor (GPCR) primarily coupled to inhibitory G proteins (Gi/o). Activation of the A3AR by this compound initiates a cascade of intracellular signaling events.

A3AR-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A3AR involves the inhibition of adenylyl cyclase. Upon agonist binding, the Gi protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit directly inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects on gene transcription and cellular function.

Modulation of MAPK and Wnt Signaling Pathways

Beyond the canonical cAMP pathway, A3AR activation by agonists like this compound can also modulate other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Wnt pathways. These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. The activation of the A3AR can lead to the phosphorylation and activation of ERK1/2 and p38 MAPK. Furthermore, A3AR signaling can intersect with the Wnt pathway, leading to the modulation of β-catenin levels and its downstream targets, which are often implicated in cancer development.

Experimental Protocols

Radioligand Binding Assay for A3 Adenosine Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A3AR using [¹²⁵I]this compound.

Materials:

-

Membrane preparation from cells expressing the A3AR (e.g., CHO-K1 or HEK293 cells)

-

[¹²⁵I]this compound (radioligand)

-

Unlabeled this compound (for non-specific binding determination)

-

Test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 1 mM EDTA, and 2 U/mL adenosine deaminase

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine

-

Scintillation vials and scintillation cocktail

-

Gamma counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the A3AR in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 50-100 µg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of [¹²⁵I]this compound (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of unlabeled this compound (at a high concentration, e.g., 10 µM), 50 µL of [¹²⁵I]this compound, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of test compound at various concentrations, 50 µL of [¹²⁵I]this compound, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Inhibition Assay

This protocol describes an assay to measure the ability of this compound to inhibit adenylyl cyclase activity in cells expressing the A3AR.

Materials:

-

Cells expressing the A3AR (e.g., CHO-K1 or HEK293 cells)

-

This compound or other test compounds

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

Assay Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM).

-

cAMP assay kit (e.g., ELISA or HTRF-based kit)

-

Cell lysis buffer (provided with the cAMP kit)

Procedure:

-

Cell Culture: Seed cells expressing the A3AR in a 96-well plate and grow to 80-90% confluency.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate with various concentrations of this compound or test compound for 15-30 minutes at 37°C.

-

Stimulation: Add forskolin (e.g., 1-10 µM final concentration) to all wells except the basal control and incubate for an additional 15-30 minutes at 37°C.

-

Cell Lysis: Aspirate the assay medium and lyse the cells by adding the lysis buffer provided with the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP concentration in the cell lysates according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample. Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound. Determine the IC50 value using non-linear regression analysis.

References

The Role of AB-MECA in the Anti-Inflammatory Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-(4-aminobenzyl)-adenosine-5′-N-methyluronamide (AB-MECA) is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor implicated in the modulation of inflammatory processes. This technical guide provides an in-depth overview of the anti-inflammatory role of this compound, focusing on its mechanism of action, key signaling pathways, and its effects on various inflammatory mediators and immune cells. This document synthesizes quantitative data from multiple studies, details relevant experimental protocols, and provides visual representations of the underlying molecular and cellular processes to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation contributes to the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. The adenosine signaling system, particularly the A3 adenosine receptor (A3AR), has emerged as a promising target for therapeutic intervention in inflammatory disorders. This compound, as a selective A3AR agonist, has been instrumental in elucidating the anti-inflammatory potential of targeting this receptor. This guide explores the core mechanisms by which this compound exerts its anti-inflammatory effects.

Mechanism of Action: A3 Adenosine Receptor Activation

This compound mediates its anti-inflammatory effects primarily through the activation of the A3 adenosine receptor. The A3AR is a member of the G-protein coupled receptor (GPCR) superfamily and is preferentially coupled to Gi/o proteins.[1] Upon agonist binding, the receptor-G-protein complex initiates a cascade of intracellular signaling events that ultimately culminate in the modulation of inflammatory responses.

The affinity and selectivity of this compound and its analogs for the A3AR are critical for its biological activity. The following table summarizes key binding and functional parameters for this compound and related compounds.

Quantitative Data Presentation

The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its derivatives for adenosine receptors, as well as their effects on inflammatory markers.

| Compound | Receptor | Species | Assay Type | Ki (nM) | EC50/IC50 (nM) | Effect | Reference |

| This compound | A3AR | Human | Radioligand Binding | 430.5 | - | Agonist | [2] |

| [125I]I-AB-MECA | A3AR | Human | Radioligand Binding | - | Kd = 0.59 | Radioligand | [3] |

| IB-MECA | A3AR | Human | Radioligand Binding | 1.1 | - | Agonist | [4] |

| A1AR | Human | Radioligand Binding | 54 | - | [4] | ||

| A2AAR | Human | Radioligand Binding | 56 | - | |||

| A3AR | Human | Inhibition of cAMP | - | 90 | Inhibition | ||

| A3AR | Human | Inhibition of TNF-α | - | 3000 | Inhibition | ||

| Cl-IB-MECA | A3AR | Rat | Radioligand Binding | 0.33 | - | Agonist | |

| A1AR | Rat | Radioligand Binding | 820 | - | |||

| A2AAR | Rat | Radioligand Binding | 470 | - | |||

| A3AR | Rat | Inhibition of cAMP | - | 70 | Inhibition | ||

| A3AR | Human | Inhibition of TNF-α | - | 3600 | Inhibition | ||

| Macrocycle 12 | hA3AR | Human | Radioligand Binding | 25.8 | - | Agonist | |

| Gαi2 | Human | G-protein coupling | - | 2.56 | Activation | ||

| Macrocycle 19 | hA3AR | Human | Radioligand Binding | 22.1 | - | Agonist |

Signaling Pathways

The anti-inflammatory effects of this compound are predominantly mediated through the canonical PI3K/Akt/NF-κB signaling pathway. Activation of the A3AR by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This initiates a signaling cascade that ultimately suppresses the activity of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments used to characterize the anti-inflammatory effects of this compound.

In Vivo Models

This widely used model assesses acute inflammation.

-

Animals: Male Wistar rats (180-220 g).

-

Procedure:

-

Acclimatize animals for at least one week.

-

Administer this compound or vehicle (e.g., intraperitoneally) 30-60 minutes prior to carrageenan injection.

-

Induce inflammation by injecting 0.1 mL of 1% λ-carrageenan in saline into the sub-plantar surface of the right hind paw.

-

Measure paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

-

Data Analysis: Calculate the percentage inhibition of edema for the this compound treated group compared to the vehicle control group.

This model is used to study chronic inflammation, mimicking aspects of rheumatoid arthritis.

-

Animals: Lewis or Sprague-Dawley rats.

-

Procedure:

-

Induce arthritis by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis at the base of the tail or in the footpad.

-

Administer this compound or vehicle daily, starting from the day of adjuvant injection (prophylactic) or after the onset of arthritis (therapeutic).

-

Monitor clinical signs of arthritis daily, including paw swelling (measured with calipers) and arthritis score (based on erythema and swelling of joints).

-

At the end of the study (e.g., day 21), collect blood for cytokine analysis and joint tissues for histological evaluation.

-

-

Histological Analysis:

-

Fix joint tissues in 10% buffered formalin.

-

Decalcify, embed in paraffin, and section.

-

Stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.

-

In Vitro Models

This model is used to assess the effect of this compound on pro-inflammatory cytokine production.

-

Cell Line: RAW 264.7 murine macrophages or primary peritoneal macrophages.

-

Procedure:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a specified time (e.g., 4-24 hours).

-

Collect cell culture supernatants for cytokine analysis and cell lysates for Western blot analysis.

-

-

Cytokine Analysis (ELISA):

-

Coat a 96-well plate with a capture antibody for the cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP).

-

Add a substrate solution (e.g., TMB) and measure the absorbance.

-

-

Western Blot for NF-κB Pathway:

-

Lyse cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies and detect with an enhanced chemiluminescence (ECL) substrate.

-

This assay evaluates the effect of this compound on mast cell activation.

-

Cell Line: RBL-2H3 rat basophilic leukemia cells or primary mast cells.

-

Procedure:

-

Sensitize cells with anti-DNP IgE overnight.

-

Wash and resuspend cells in a buffered salt solution.

-

Pre-treat cells with this compound.

-

Induce degranulation with an antigen (e.g., DNP-HSA) or a calcium ionophore (e.g., A23187).

-

Centrifuge and collect the supernatant.

-

-

β-Hexosaminidase Release Assay:

-

Measure the activity of the granule-associated enzyme β-hexosaminidase in the supernatant and cell lysate by incubating with a p-nitrophenyl-N-acetyl-β-D-glucosaminide substrate.

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: Calculate the percentage of β-hexosaminidase release.

Effects on Inflammatory Cells and Mediators

Macrophages

This compound has been shown to suppress the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. This effect is mediated by the inhibition of the NF-κB signaling pathway.

Neutrophils

This compound can modulate neutrophil function, including adhesion and oxidative burst. Studies have shown that A3AR activation can inhibit neutrophil adhesion to endothelial cells, a critical step in the inflammatory cascade.

Mast Cells

The role of A3AR activation in mast cells is complex. While some studies suggest a pro-inflammatory role by inducing degranulation, others indicate that A3AR activation can have anti-inflammatory effects by modulating cytokine release.

Cytokine Modulation

-

TNF-α: this compound and its analogs consistently demonstrate the ability to inhibit TNF-α production in various inflammatory models.

-

Interleukins: this compound has been shown to decrease the production of pro-inflammatory interleukins such as IL-1β and IL-6. There is also evidence to suggest that A3AR activation can promote the production of the anti-inflammatory cytokine IL-10.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the anti-inflammatory potential of the A3 adenosine receptor. Its mechanism of action, primarily through the inhibition of the PI3K/Akt/NF-κB signaling pathway, leads to the suppression of pro-inflammatory cytokine production and modulation of inflammatory cell function. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to translate the therapeutic promise of A3AR agonism into novel anti-inflammatory therapies. Further research is warranted to fully elucidate the context-dependent roles of A3AR activation in different inflammatory conditions and to develop next-generation A3AR agonists with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

Investigating the Therapeutic Potential of AB-MECA: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AB-MECA, a potent and selective agonist for the A3 adenosine receptor (A3AR), has emerged as a promising therapeutic agent with significant potential in oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's mechanism of action, detailed experimental protocols for its investigation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound's therapeutic applications. We will delve into its molecular interactions, downstream signaling cascades, and provide practical guidance for its study in both in vitro and in vivo models.

Introduction

Adenosine, a ubiquitous purine nucleoside, plays a critical role in cellular signaling by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) has garnered significant attention as a therapeutic target due to its distinct expression profile and functional roles in pathophysiology. A3AR is often overexpressed in tumor cells and inflammatory tissues compared to normal tissues, making it an attractive target for selective pharmacological intervention.

This compound (N6-(4-Aminobenzyl)-9-[5-(methylcarbonyl)-β-D-ribofuranosyl]adenine) is a high-affinity A3AR agonist that has been instrumental in elucidating the physiological and pathological roles of this receptor. Its therapeutic potential is being explored in a range of conditions, most notably in various forms of cancer, including lung, melanoma, and pancreatic cancer, as well as in inflammatory disorders. This guide will provide a detailed examination of the scientific data and methodologies relevant to the preclinical investigation of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the activation of the A3 adenosine receptor. The A3AR is predominantly coupled to the Gi family of G proteins, leading to a cascade of intracellular events that ultimately modulate cellular processes such as proliferation, apoptosis, and inflammation.

G-protein Coupling and cAMP Modulation

Upon binding of this compound, the A3AR undergoes a conformational change, leading to the activation of its associated Gi protein. The activated Gαi subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA), a key downstream effector.

Wnt/β-Catenin Pathway

In several cancer cell types, the anti-proliferative effects of A3AR agonists like this compound have been linked to the modulation of the Wnt/β-catenin signaling pathway. Activation of A3AR can lead to the stabilization and activation of Glycogen Synthase Kinase-3β (GSK-3β). Active GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The A3AR can also signal through the MAPK pathways, including the ERK1/2, JNK, and p38 cascades. The specific MAPK pathway activated can be cell-type dependent and may contribute to the dual role of A3AR in promoting either cell survival or apoptosis. In some cancer contexts, A3AR activation has been shown to inhibit the ERK1/2 pathway, which is a key regulator of cell proliferation.

Quantitative Data

The following tables summarize key quantitative data for this compound and related A3AR agonists. This data is essential for designing experiments and interpreting results.

Table 1: Receptor Binding Affinities (Ki in nM)

| Compound | Human A1 Receptor | Human A2A Receptor | Human A3 Receptor |

| This compound | - | - | 430.5[1] |

| [¹²⁵I]this compound | 3.42 (rat) | 25.1 (canine) | 1.48 (rat)[2][3] |

| IB-MECA | 54 | 56 | 1.1 |

| 2-Cl-IB-MECA | >1000 | >1000 | 0.33 |

Table 2: In Vitro Efficacy of this compound

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| A549 (Human Lung Carcinoma) | Cytotoxicity | Dose-dependent cytotoxicity | 1, 10, 100 µM (24 hours) | [1] |

| Human Lung Macrophages | TNF-α Production (LPS-induced) | Inhibition | pD2 = 6.9 | [2] |

Table 3: In Vivo Efficacy of this compound

| Animal Model | Dose | Route | Effect | Reference |

| Mouse | 3 µg/kg | i.v. | 5.9-fold increase in plasma histamine | |

| Guinea Pig (ovalbumin-sensitized) | 0.3 mg/kg | i.v. | Enhanced antigen-induced bronchoconstriction |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the therapeutic potential of this compound.

Radioligand Binding Assay for A3AR

This protocol is used to determine the binding affinity of this compound for the A3 adenosine receptor.

-

Materials:

-

Cell membranes expressing the human A3AR (e.g., from CHO or HEK293 cells)

-

[¹²⁵I]this compound (radioligand)

-

This compound (unlabeled competitor)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation counter and scintillation fluid

-

-

Procedure:

-

Prepare serial dilutions of unlabeled this compound.

-

In a 96-well plate, add binding buffer, a fixed concentration of [¹²⁵I]this compound (typically at or below its Kd), and varying concentrations of unlabeled this compound.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC₅₀, which can be converted to the Ki value using the Cheng-Prusoff equation.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell line (e.g., A549)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle-only controls.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the dose-response curve and determine the IC₅₀ value.

-

Western Blot Analysis of Wnt Pathway Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin pathway following this compound treatment.

-

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-c-myc, anti-cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities and normalize to a loading control (e.g., β-actin).

-

Xenograft Lung Cancer Model in Mice

This in vivo model is used to evaluate the anti-tumor efficacy of this compound.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

A549 human lung cancer cells

-

Matrigel

-

This compound formulation for injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Harvest A549 cells and resuspend them in a mixture of serum-free medium and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (or vehicle control) to the mice according to the desired dosing schedule and route (e.g., intraperitoneal or oral).

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the this compound treated group compared to the control group.

-

Conclusion

This compound represents a valuable pharmacological tool and a promising therapeutic candidate for diseases characterized by A3AR overexpression, particularly cancer. Its well-defined mechanism of action, involving the modulation of key signaling pathways such as the Gi-protein/cAMP, Wnt/β-catenin, and MAPK pathways, provides a solid foundation for its rational drug development. The experimental protocols and quantitative data presented in this guide offer a framework for researchers to further investigate and unlock the full therapeutic potential of this compound. As our understanding of A3AR biology continues to evolve, targeted agonists like this compound will undoubtedly play a crucial role in the development of novel and effective therapies for a range of challenging diseases.

References

AB-MECA for Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N6-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a potent and selective agonist for the A3 adenosine receptor (A3AR). This document details its mechanism of action, summarizes key quantitative data from preclinical studies, outlines relevant experimental protocols for cardiovascular research, and visualizes the critical signaling pathways involved in its cardioprotective effects.

Introduction to this compound and the A3 Adenosine Receptor

Adenosine is a critical signaling molecule in the cardiovascular system, particularly during cellular stress such as ischemia. It exerts its effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. While A1AR has been extensively studied for its cardioprotective roles, the A3 adenosine receptor (A3AR) has emerged as a significant therapeutic target for ischemic heart disease, heart failure, and hypertension.[1]

This compound is a high-affinity A3AR agonist that has demonstrated significant cardioprotective effects in various preclinical models.[1] Its activation of A3AR triggers a cascade of intracellular signaling events that ultimately protect cardiac myocytes from injury, particularly in the context of ischemia-reperfusion (I/R) injury. The expression of A3AR is relatively low in cardiomyocytes compared to immune cells like mast cells and neutrophils, suggesting that its protective effects may be both direct and indirect.[1]

Quantitative Data on this compound and Related Compounds

The following tables summarize the binding affinities and functional potencies of this compound and other relevant A3AR agonists and antagonists. This data is crucial for designing experiments and interpreting results.

Table 1: Binding Affinities (Ki/Kd) of Adenosine Receptor Ligands

| Compound | Receptor Subtype | Species | Cell/Tissue Type | Ki/Kd (nM) | Reference |

| This compound | A3 | Human | CHO cells | 430.5 (Ki) | [1] |

| [¹²⁵I]this compound | A3 | Rat | Transfected CHO cells | 1.48 (Kd) | [1] |

| [¹²⁵I]this compound | A3 | Rat | RBL-2H3 mast cells | 3.61 (Kd) | |

| [¹²⁵I]this compound | A3 | Sheep | Transfected COS-7 cells | 4.36 (Kd) | |

| [¹²⁵I]this compound | A1 | Rat | Transfected COS-7 cells | 3.42 (Kd) | |

| [¹²⁵I]this compound | A2a | Canine | Transfected COS-7 cells | 25.1 (Kd) | |

| IB-MECA | A3 | Mouse | 0.17 ± 0.05 (Ki) | ||

| IB-MECA | A1 | Mouse | 9.0 ± 2.4 (Ki) | ||

| IB-MECA | A2A | Mouse | 56.5 ± 10.2 (Ki) | ||

| Cl-IB-MECA | A3 | Rat | 0.33 (Ki) | ||

| MRS1191 (Antagonist) | A3 | Human | 92 (KB) | ||

| MRS1191 (Antagonist) | A3 | Rat | 1420 (Ki) | ||

| MRS1220 (Antagonist) | A3 | Human | 1.7 (KB) |

Table 2: In Vivo Cardioprotective Effects of A3AR Agonists

| Compound | Animal Model | Ischemia/Reperfusion Protocol | Dosing Regimen | Reduction in Infarct Size | Reference |

| IB-MECA | Dog | 60 min LAD occlusion / 3 hr reperfusion | 100 µg/kg IV (pre-ischemia) | ~40% | |

| IB-MECA | Dog | 60 min LAD occlusion / 3 hr reperfusion | 100 µg/kg IV (pre-reperfusion) | ~40% (equivalent to pre-ischemia) | |

| IB-MECA | Mouse | 45 min LAD occlusion / 60 min reperfusion | 100 µg/kg IV (pre-reperfusion) | 21% (from 61.5% to 48.6% of risk region) | |

| IB-MECA | Mouse (B6/B6 chimeras) | 45 min LAD occlusion / 60 min reperfusion | 100 µg/kg IV (pre-reperfusion) | 47% (from 47.3% to 24.7% of risk region) | |

| Cl-IB-MECA | Mouse | Ischemia/reperfusion | 100 µg/kg IV bolus + 0.3 µg/kg/min SC | ~37% (from 50.1% to 31.6%) | |

| IB-MECA | Rabbit (conscious) | Ischemia/reperfusion | Not specified | 61% |

Signaling Pathways of this compound in Cardioprotection

Activation of the A3AR by this compound initiates a complex network of intracellular signaling pathways that are central to its cardioprotective effects. These pathways primarily involve G protein-dependent signaling, leading to the modulation of downstream effectors such as adenylyl cyclase, protein kinase C (PKC), and key pro-survival kinases.

A3AR G-Protein Coupling and Downstream Effectors

The A3AR couples to inhibitory G proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

References

The Role of AB-MECA in Neurological Disorder Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adenosine A3 receptor (A3R) has emerged as a promising therapeutic target for a range of neurological disorders, owing to its demonstrated neuroprotective effects in various preclinical models. AB-MECA (N6-(4-Amino-3-iodobenzyl)adenosine-5′-N-methyluronamide), a potent and selective A3R agonist, and its analogs such as IB-MECA and 2-Cl-IB-MECA, are at the forefront of this research. This technical guide provides an in-depth overview of the core findings related to this compound and its analogs in models of neurological disorders, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Neuroprotective Effects

This compound and its analogs exert their neuroprotective effects primarily through the activation of the A3 adenosine receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascades initiated by A3R activation are multifaceted and cell-type dependent, but generally involve the modulation of key pathways related to cell survival, inflammation, and apoptosis. Activation of A3R has been shown to be protective in models of cerebral ischemia, Alzheimer's disease, and epilepsy.[1][2] In models of cerebral ischemia, for example, chronic treatment with the A3R agonist IB-MECA has been shown to improve postischemic cerebral blood circulation, enhance survival, and preserve neurons.[3] Conversely, acute administration has been associated with detrimental effects in some studies, highlighting the complexity of A3R signaling.[3] In the context of epilepsy, A3R agonists have demonstrated the ability to modulate epileptiform discharges.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its analogs in various neurological disorder models.

Table 1: Effects of A3R Agonists in Ischemia/Stroke Models

| Compound | Animal Model | Dosage & Administration | Key Quantitative Findings | Reference |